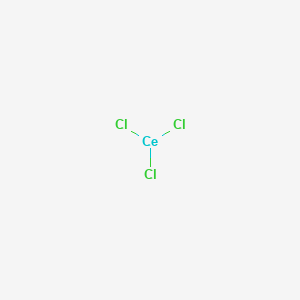

Cerium(III) Chloride, Anhydrous

Cat. No. B044075

Key on ui cas rn:

7790-86-5

M. Wt: 246.47 g/mol

InChI Key: VYLVYHXQOHJDJL-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US08536277B2

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.

Name

iron(II) chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Two

Name

tin chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

tin bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

antimony trichloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[Sn](Cl)(Cl)(Cl)Cl.[Sn](Br)(Br)(Br)Br.[Sn](I)(I)(I)I.[Cl-].[Ce+3].[Cl-].[Cl-].[Cl-].[Yb+3].[Cl-].[Cl-].[Sb](Cl)(Cl)Cl.[Cl-].[Cl-].[Ga+2].[Cl-].[Cl-].[Cl-].[Al+3].[CH2:35]=[CH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>[Fe](Cl)Cl.[Fe](Br)Br.[Fe](Cl)(Cl)Cl>[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH:41]=[CH:42][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH2:35]=[CH2:36] |f:3.4.5.6,7.8.9.10,12.13.14,15.16.17.18,^1:29|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCC

|

Step Two

|

Name

|

iron(II) chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Br)Br

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)(Cl)Cl

|

Step Five

|

Name

|

tin chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn](Cl)(Cl)(Cl)Cl

|

Step Six

|

Name

|

tin bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn](Br)(Br)(Br)Br

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn](I)(I)(I)I

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ce+3].[Cl-].[Cl-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Yb+3].[Cl-].[Cl-]

|

Step Ten

|

Name

|

antimony trichloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sb](Cl)(Cl)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ga+2]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Al+3]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The increase in activity of metathesis catalysts

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCC=CCCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08536277B2

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.

Name

iron(II) chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Two

Name

tin chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

tin bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

antimony trichloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

7-tetradecene

Name

ethylene

Identifiers

|

REACTION_CXSMILES

|

[Sn](Cl)(Cl)(Cl)Cl.[Sn](Br)(Br)(Br)Br.[Sn](I)(I)(I)I.[Cl-].[Ce+3].[Cl-].[Cl-].[Cl-].[Yb+3].[Cl-].[Cl-].[Sb](Cl)(Cl)Cl.[Cl-].[Cl-].[Ga+2].[Cl-].[Cl-].[Cl-].[Al+3].[CH2:35]=[CH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>[Fe](Cl)Cl.[Fe](Br)Br.[Fe](Cl)(Cl)Cl>[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH:41]=[CH:42][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH2:35]=[CH2:36] |f:3.4.5.6,7.8.9.10,12.13.14,15.16.17.18,^1:29|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCC

|

Step Two

|

Name

|

iron(II) chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Br)Br

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)(Cl)Cl

|

Step Five

|

Name

|

tin chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn](Cl)(Cl)(Cl)Cl

|

Step Six

|

Name

|

tin bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn](Br)(Br)(Br)Br

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn](I)(I)(I)I

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ce+3].[Cl-].[Cl-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Yb+3].[Cl-].[Cl-]

|

Step Ten

|

Name

|

antimony trichloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sb](Cl)(Cl)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ga+2]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Al+3]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The increase in activity of metathesis catalysts

|

Outcomes

Product

|

Name

|

7-tetradecene

|

|

Type

|

product

|

|

Smiles

|

CCCCCCC=CCCCCCC

|

|

Name

|

ethylene

|

|

Type

|

product

|

|

Smiles

|

C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |